molecular formula C17H20FN7 B12233661 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B12233661
M. Wt: 341.4 g/mol
InChI Key: ARFQLRCHXRTUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that features a piperidine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving starting materials such as piperidine and various reagents.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with appropriate precursors.

    Fluorination and Methylation: The fluorine and methyl groups are added to the pyrimidine ring using specific reagents and conditions.

    Final Coupling: The final step involves coupling the piperidine and pyrimidine intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products.

Scientific Research Applications

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-{[(5-Methylpyrimidin-2-yl)methyl]amino}methyl)piperidin-1-yl)pyrimidine-4-carbonitrile
  • 2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile

Uniqueness

2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile is unique due to the presence of both fluorine and methyl groups on the pyrimidine ring, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H20FN7

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-[[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]methyl]piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H20FN7/c1-12-15(18)16(22-11-21-12)24(2)10-13-4-7-25(8-5-13)17-20-6-3-14(9-19)23-17/h3,6,11,13H,4-5,7-8,10H2,1-2H3

InChI Key

ARFQLRCHXRTUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CC(=N3)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.